![molecular formula C18H13N3O2 B12978166 8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one CAS No. 1956355-04-6](/img/structure/B12978166.png)
8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one is a complex heterocyclic compound that combines the structural features of indole, chromene, and imidazole. This unique combination of rings makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole derivatives with chromene and imidazole intermediates under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various alcohols or amines .
Scientific Research Applications
8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in medicinal applications or receptor modulation in biological studies .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carbinol share the indole ring structure.
Chromene derivatives: Compounds such as 4H-chromene-4-one have similar chromene rings.
Imidazole derivatives: Compounds like benzimidazole share the imidazole ring structure.
Uniqueness
8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1956355-04-6 |
|---|---|
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
8-(2,3-dihydro-1H-indol-5-yl)-3H-pyrano[2,3-e]benzimidazol-6-one |
InChI |
InChI=1S/C18H13N3O2/c22-15-8-16(11-1-3-13-10(7-11)5-6-19-13)23-18-12(15)2-4-14-17(18)21-9-20-14/h1-4,7-9,19H,5-6H2,(H,20,21) |
InChI Key |
ZACVWYBJOZRYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=O)C4=C(O3)C5=C(C=C4)NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B12978085.png)


![3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12978112.png)
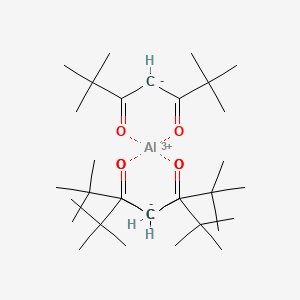
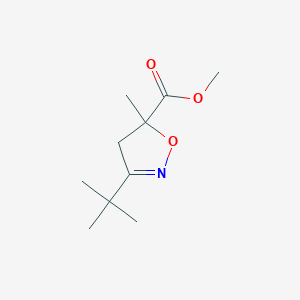
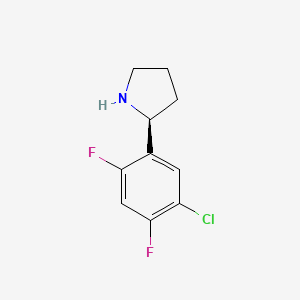
![N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B12978126.png)
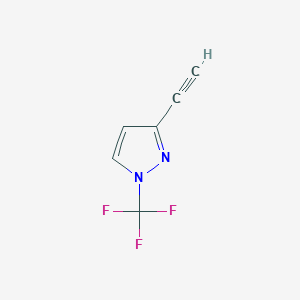
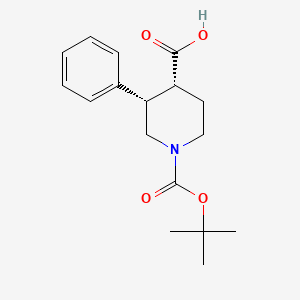
![6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12978150.png)
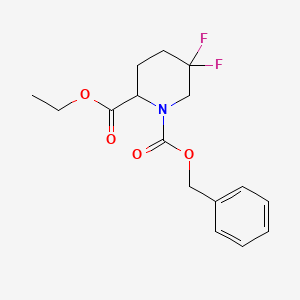
![(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12978171.png)
![2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine](/img/structure/B12978173.png)
